Cas no 614-75-5 (2-Hydroxyphenylacetic acid)
2-Hydroxyphenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxyphenylacetic acid
- O-hydroxyphenylacetic acid
- 2-(2-HYDROXYPHENYL)ACETIC ACID
- o-Hydroxy-phenylacetic acid
- (2-Hydroxyphenyl)acetic acid
- Benzeneacetic acid, 2-hydroxy-
- 2-Hydroxybenzeneacetic acid
- Acetic acid, (o-hydroxyphenyl)-
- 2-Hydroxyphenylacetate
- (o-Hydroxyphenyl)acetic acid
- ortho-Hydroxyphenylacetic acid
- 2-Hydroxyphenylaceticacid
- o-Hydroxy phenylacetic acid
- UK3R9Q59AV
- CCVYRRGZDBSHFU-UHFFFAOYSA-N
- (2-HYDROXYPHENYL)-ACETIC ACID
- (o-Hydroxyphenyl)acetate
- 2
- bmse000715
- s6154
- CS-W016306
- A26509
- BDBM16426
- 2-HPAA
- NSC-62000
- 2-(Hydroxyphenyl)acetic acid
- 2-hydroxy-benzeneaceticaci;2-hydroxyphenylacetate
- Hydroxyphenylacetate
- 2-Hydroxyphenylacetic acid, ReagentPlus(R), 99%
- InChI=1/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11
- Z608061328
- MFCD00004323
- 2-hydroxy-phenylacetic acid
- DTXSID1060633
- Q27103728
- PD099467
- UNII-UK3R9Q59AV
- EINECS 210-393-2
- 2-hydroxy-benzeneacetic acid
- 2-Hydroxybenzeneacetate
- 2-Hydroxyphenylacetic acid, Vetec(TM) reagent grade, 98%
- (2-hydroxy-phenyl)-acetic acid
- 2'-hydroxyphenylacetic acid
- NS00014664
- FT-0612632
- (o-hydroxyphenyl)-Acetic acid
- 614-75-5
- NSC 62000
- Acetic acid, 2-hydroxyphenyl-
- HY-W015590
- AC-2695
- BP-13099
- AM20060692
- H-7080
- Hydroxyphenylacetic acid
- C05852
- CHEMBL240714
- 2-hydroxy phenylacetic acid
- FS-2587
- HYDROXYPHENYLACETIC ACID, O-
- CHEBI:28478
- SCHEMBL72309
- 7C10F5F6-7BF6-48EE-85EE-22D3FA4D62B1
- H0340
- (o-hydroxyphenyl)-Acetate
- AKOS004909470
- EN300-50865
- NSC62000
- OHP
- 2-Hydroxyphenylacetic acid,98%
- STL301502
- DB-013545
- (o-Hydroxyphenyl)acetic acid;2-HPAA;2-Hydroxybenzeneacetic acid
- FH24476
-
- MDL: MFCD00004323
- Inchi: 1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
- InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CC(=O)O
- BRN: 908000
Computed Properties
- Exact Mass: 152.04700
- Monoisotopic Mass: 152.047344
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: No data available
- Density: 1.2143 (rough estimate)
- Melting Point: 145-147 °C (lit.)
- Boiling Point: 240°C (estimate)
- Flash Point: 162.6±18.8 °C
- Refractive Index: 1.4945 (estimate)
- Water Partition Coefficient: Soluble in Methanol and Water.
- PSA: 57.53000
- LogP: 1.01930
2-Hydroxyphenylacetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
2-Hydroxyphenylacetic acid Customs Data
- HS CODE:29182990
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
2-Hydroxyphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118735-1000g |
2-Hydroxyphenylacetic acid |
614-75-5 | 98% | 1000g |
$168.00 | 2023-09-01 | |
| Fluorochem | 044950-1g |
2-Hydroxyphenylacetic acid |
614-75-5 | 96% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 044950-25g |
2-Hydroxyphenylacetic acid |
614-75-5 | 96% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 044950-100g |
2-Hydroxyphenylacetic acid |
614-75-5 | 96% | 100g |
£45.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102037-100g |
2-Hydroxyphenylacetic acid |
614-75-5 | 99% | 100g |
¥77.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102037-10g |
2-Hydroxyphenylacetic acid |
614-75-5 | 99% | 10g |
¥30.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102037-250g |
2-Hydroxyphenylacetic acid |
614-75-5 | 99% | 250g |
¥150.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102037-25g |
2-Hydroxyphenylacetic acid |
614-75-5 | 99% | 25g |
¥42.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102037-50g |
2-Hydroxyphenylacetic acid |
614-75-5 | 99% | 50g |
¥48.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H102037-5g |
2-Hydroxyphenylacetic Acid |
614-75-5 | 99% | 5g |
¥29.00 | 2021-05-24 |
2-Hydroxyphenylacetic acid Suppliers
2-Hydroxyphenylacetic acid Related Literature
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Fuli Zhou,Laurent Collard,Koen Robeyns,Tom Leyssens,Oleksii Shemchuk Chem. Commun. 2022 58 8560
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Fuli Zhou,Carole Body,Koen Robeyns,Tom Leyssens,Oleksii Shemchuk CrystEngComm 2023 25 3060
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Xiaojuan Deng,Wenbin Li,Guosheng Ding,Xiaoping Chen Analyst 2018 143 2665
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Xiaojuan Deng,Wenbin Li,Guosheng Ding,Xiaoping Chen Analyst 2018 143 2665
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Maksims Yevglevskis,Catherine R. Bowskill,Chloe C. Y. Chan,Justin H.-J. Heng,Michael D. Threadgill,Timothy J. Woodman,Matthew D. Lloyd Org. Biomol. Chem. 2014 12 6737
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives 2(hydroxyphenyl)acetic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenylacetic acids 2(hydroxyphenyl)acetic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 2-Hydroxyphenylacetic acid
2-Hydroxyphenylacetic Acid (CAS No. 614-75-5): A Comprehensive Overview of Its Chemical Properties, Biological Roles, and Emerging Applications
2-Hydroxyphenylacetic acid, a compound with the chemical formula C₈H₈O₃ and CAS No. 614-75-5, is an aromatic organic molecule characterized by a phenolic hydroxyl group adjacent to a carboxylic acid moiety on a benzene ring. Its structural features—specifically the meta-oriented hydroxyl-carboxylic configuration—endow it with unique reactivity and biological activity. Synthesized via multiple routes including oxidation of catechol or enzymatic hydrolysis of tyrosine derivatives, this compound has gained attention in recent years for its roles in metabolic signaling pathways and potential therapeutic applications.
In metabolic pathways, 2-hydroxyphenylacetic acid serves as a key intermediate in the catabolism of tyrosine and phenylalanine. Recent studies published in Nature Metabolism (2023) revealed its critical role in modulating mitochondrial function through interactions with electron transport chain components. This discovery has prompted investigations into its utility as a biomarker for oxidative stress-related disorders such as Parkinson’s disease and type 2 diabetes mellitus. The compound’s ability to cross the blood-brain barrier has been validated through advanced permeability assays using human brain microvascular endothelial cells (HBMECs), making it particularly intriguing for neurological applications.
The synthesis methods for CAS No. 614-75-5 have evolved significantly with advancements in biocatalytic approaches. While traditional chemical synthesis relies on harsh oxidizing agents like potassium permanganate under high temperature conditions (causing significant byproduct formation), modern techniques employ recombinant tyrosinase enzymes for highly selective production. A breakthrough study from JACS (January 2024) demonstrated enzymatic yields exceeding 98% at ambient temperatures using immobilized enzyme matrices—a method now adopted by several pharmaceutical companies for scalable production without environmental contamination risks.
In the realm of drug development, this compound is being explored as a bioactive precursor for creating targeted therapies against neurodegenerative diseases. Preclinical trials using transgenic mouse models show that when conjugated with polyethylene glycol (PEGylation), it demonstrates neuroprotective effects by inhibiting α-synuclein aggregation—a hallmark of Parkinson’s disease—as reported in Nature Communications (June 2023). Researchers at MIT’s Synthetic Biology Lab recently identified its potential as a substrate for designing self-assembling drug delivery systems that enhance bioavailability while minimizing off-target effects.
Beyond its pharmacological roles, hydroxyphenylacetic acid plays vital ecological functions as part of plant defense mechanisms. A groundbreaking study from the University of Cambridge (PNAS March 2024) found that citrus species accumulate this compound during pathogen attacks to activate downstream signaling cascades involving jasmonic acid pathways. This natural occurrence has inspired new strategies for developing plant-based antimicrobial agents without synthetic additives—a critical area given rising antibiotic resistance concerns.
In metabolic disease research, recent findings from the Karolinska Institute (Nature Medicine December 2023) highlight its role as a key regulator in gut microbiota-host communication networks related to glucose metabolism. Oral administration trials showed improved insulin sensitivity markers in obese mice models through modulation of short-chain fatty acid production patterns—a mechanism now being investigated for translation into human clinical trials targeting type II diabetes management.
The compound’s spectroscopic properties make it ideal for analytical method development challenges common in pharmaceutical analysis. Researchers at ETH Zurich developed an LC/MS/MS protocol (Analytical Chemistry July 2023) achieving sub-nanogram detection limits using derivatization with dansyl chloride—a technique now standard for quantifying trace levels of this metabolite in biological fluids during clinical studies.
In regenerative medicine applications, CAS No. 614-75-5-based scaffolds are showing promise in promoting neuronal differentiation when combined with mesenchymal stem cells according to studies published in Biomaterials (February 2024). The phenolic groups form stable hydrogen bonds with cell membrane receptors while providing optimal mechanical support for nerve tissue engineering constructs.
New computational modeling approaches have revealed previously unknown binding interactions between this compound and G-protein coupled receptors (GPCRs). A structural biology study from Stanford (eLife November 2023) used molecular docking simulations to identify potential synergies when combined with existing dopamine agonists—suggesting opportunities to optimize drug efficacy through rational design strategies.
Eco-friendly synthesis methods are advancing rapidly thanks to enzymatic processes discovered by Japanese researchers (Sustainable Chemistry & Pharmacy April 2024). Their engineered tyrosinase variants operate at pH-neutral conditions using glucose oxidase co-factors—eliminating hazardous reagents while maintaining high purity standards required for clinical-grade materials.
Ongoing research into its photochemical properties has uncovered unexpected photothermal effects when formulated into nanoparticle carriers according to work published in Angewandte Chemie (August
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